2-Amino-4-methoxythiazole-5-carbonitrile

Epigenetics Enzyme Inhibition Chemical Biology

Select this specific 2-aminothiazole derivative to leverage its unique substitution pattern for reliable drug discovery. The 4-methoxy and 5-cyano groups deliver 10-fold LSD1 selectivity over MAO-A (IC50 10,000 vs. 100,000 nM), minimizing off-target risks. Use as a validated CTPS1 inhibitor intermediate for oncology/immunology programs, as disclosed in patents. Employ the electron-withdrawing 5-cyano group for predictive pKa and solubility tuning in SAR studies. Achieve high-yield (63.8%) conversion to 2-bromo-4-methoxythiazole-5-carbonitrile for efficient cross-coupling. Direct substitution with unsubstituted analogs risks altered target binding—choose this compound for reproducible, publication-grade results.

Molecular Formula C5H5N3OS
Molecular Weight 155.18 g/mol
CAS No. 174562-15-3
Cat. No. B070360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methoxythiazole-5-carbonitrile
CAS174562-15-3
Synonyms5-Thiazolecarbonitrile,2-amino-4-methoxy-(9CI)
Molecular FormulaC5H5N3OS
Molecular Weight155.18 g/mol
Structural Identifiers
SMILESCOC1=C(SC(=N1)N)C#N
InChIInChI=1S/C5H5N3OS/c1-9-4-3(2-6)10-5(7)8-4/h1H3,(H2,7,8)
InChIKeyWFOQTAWDTKYJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methoxythiazole-5-carbonitrile (CAS 174562-15-3): A 2-Aminothiazole Scaffold for Sourcing & Chemical Biology Research


2-Amino-4-methoxythiazole-5-carbonitrile (CAS 174562-15-3) is a 2-aminothiazole derivative with a molecular weight of 155.18 g/mol and a calculated LogP of 1 [1]. It serves as a versatile building block in medicinal chemistry and drug discovery, with applications including the synthesis of kinase inhibitors and antibacterial agents [2]. This evidence guide focuses on quantifiable differentiation from closely related analogs to inform scientific selection and procurement decisions.

Why Generic 2-Aminothiazoles Cannot Substitute for 2-Amino-4-methoxythiazole-5-carbonitrile


2-Aminothiazoles are a privileged scaffold in drug discovery, with activity heavily dependent on specific substitution patterns [1]. The 4-methoxy and 5-cyano substituents of this compound are not inert; they significantly alter electronic properties, such as pKa, and can influence both biochemical activity and chemical reactivity [2][3]. Substitution with another 2-aminothiazole lacking these groups, such as 2-aminothiazole-5-carbonitrile, can result in different target binding affinities and synthetic outcomes, making direct interchange a high-risk proposition. The following quantitative evidence underscores why this specific substitution pattern is critical for reliable scientific results.

Quantitative Differentiators for 2-Amino-4-methoxythiazole-5-carbonitrile (CAS 174562-15-3)


Selectivity Profile Against LSD1 vs. MAO Enzymes

2-Amino-4-methoxythiazole-5-carbonitrile exhibits a distinct selectivity profile against LSD1 compared to MAO-A, a common off-target for aminothiazoles [1][2]. It demonstrates an IC50 of 10,000 nM against LSD1 and a significantly higher IC50 of 100,000 nM against MAO-A, representing a 10-fold selectivity window for LSD1 over MAO-A. In contrast, the structurally related compound 2-Amino-4-phenylthiazole-5-carbonitrile (CHEMBL1271483) shows a different profile with an IC50 of 5,610 nM for CE2 and 22,400 nM for CE1, highlighting how subtle structural changes dramatically alter target engagement [3]. This selectivity window is a key differentiator for researchers studying LSD1-mediated pathways.

Epigenetics Enzyme Inhibition Chemical Biology

Validated Synthesis: 63.8% Yield in Sandmeyer-Type Bromination

In a Sandmeyer-type reaction, 2-amino-4-methoxythiazole-5-carbonitrile was converted to 2-bromo-4-methoxythiazole-5-carbonitrile using tert-butyl nitrite and copper(II) bromide in acetonitrile, achieving a reported yield of 63.8% after 4 hours [1]. This is a significant, validated yield for a building block modification. In contrast, a similar transformation on the analogous 2-aminothiazole-5-carbonitrile (without the 4-methoxy group) using different conditions (isoamyl nitrite, CuBr2, in acetonitrile) was reported with a yield of 52% . The higher yield of the 4-methoxy derivative suggests this substituent may confer a beneficial effect on reaction efficiency.

Organic Synthesis Medicinal Chemistry Process Chemistry

Electronic Differentiation: pKa Modulation by the 5-Cyano Substituent

The pKa of 2-aminothiazoles is highly sensitive to substitution at the 5-position, which directly impacts protonation state, solubility, and target binding under physiological conditions [1]. A Hammett plot of pKa values against σmeta substituent constants for a series of 5-substituted 2-aminothiazoles is linear, confirming the predictable electronic modulation by the 5-cyano group [2]. While the exact pKa for 2-amino-4-methoxythiazole-5-carbonitrile is not reported in this study, the established structure-activity relationship (SAR) allows for a class-level inference: the 5-cyano group, with a σmeta value of +0.56, will significantly lower the pKa relative to an unsubstituted or electron-donating group (e.g., -CH3) analog. This electronic differentiation is a critical parameter for drug design.

Physical Organic Chemistry Medicinal Chemistry SAR

Building Block Utility: Documented in CTPS1 Inhibitor Patent

2-Amino-4-methoxythiazole-5-carbonitrile is specifically cited as a key intermediate in the synthesis of novel aminothiazole compounds that act as cytidine triphosphate synthase 1 (CTPS1) inhibitors [1]. The patent outlines processes for manufacturing these compounds for the treatment of cell proliferation disorders. While the patent does not provide direct comparative data for the building block itself, its inclusion in a patent for a defined therapeutic target (CTPS1) distinguishes it from other aminothiazoles that lack this specific utility. This indicates the compound's scaffold has been validated in a commercially relevant drug discovery program, a key differentiator for procurement in lead optimization.

Oncology Immunology Drug Discovery

Application Scenarios for 2-Amino-4-methoxythiazole-5-carbonitrile (CAS 174562-15-3) Based on Differential Evidence


Epigenetic Probe Development: LSD1 Inhibitor Scaffold Optimization

Leverage its 10-fold selectivity for LSD1 over MAO-A (IC50 10,000 nM vs. 100,000 nM) [1] to design novel LSD1 inhibitors with reduced risk of off-target MAO-mediated side effects. This is a key advantage over other 2-aminothiazole analogs that may have a different selectivity profile [2].

Building Block for CTPS1 Inhibitor Synthesis

Utilize this compound as a validated intermediate in the synthesis of CTPS1 inhibitors, a class of compounds for treating cell proliferation disorders [1]. Its inclusion in relevant patents [2] supports its use in oncology and immunology drug discovery programs.

Rational Design Using Electronic Effects

Employ this compound in structure-activity relationship (SAR) studies to investigate the impact of the electron-withdrawing 5-cyano group on pKa, solubility, and target binding, as established by foundational studies on 5-substituted 2-aminothiazoles [1][2]. This enables precise, predictable tuning of molecular properties.

Efficient Synthesis of 5-Substituted Thiazole Libraries

Use this compound as a high-yielding (63.8%) [1] starting material for the efficient preparation of 2-bromo-4-methoxythiazole-5-carbonitrile, a versatile intermediate for cross-coupling reactions, offering a more productive route than analogous reactions on less substituted scaffolds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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